molecular formula C20H27NO6 B5144087 N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine;oxalic acid

N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine;oxalic acid

Cat. No.: B5144087
M. Wt: 377.4 g/mol
InChI Key: BIFYZSIHALXWAP-UHFFFAOYSA-N
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Description

N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine;oxalic acid is a complex organic compound that combines a naphthalene derivative with an amine and oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine typically involves the reaction of 2-naphthol with ethylene oxide to form 2-(2-naphthalen-2-yloxy)ethanol. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the desired amine derivative. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction of the amine group can produce secondary or tertiary amines .

Scientific Research Applications

N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine exerts its effects involves interactions with specific molecular targets. The naphthalene moiety can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(naphthalen-1-yloxy)ethyl)acetamide
  • 2-naphthol
  • N-(isoamyl)-(2-(naphthalen-2-yloxy)-ethyl)amine

Uniqueness

N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine is unique due to its specific combination of a naphthalene ring, an ethoxyethanol linker, and a butan-1-amine moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.C2H2O4/c1-2-3-10-19-11-12-20-13-14-21-18-9-8-16-6-4-5-7-17(16)15-18;3-1(4)2(5)6/h4-9,15,19H,2-3,10-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFYZSIHALXWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC2=CC=CC=C2C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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